N-(2-nitrophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
The exact mass of the compound N-(2-nitrophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide is 478.07694742 g/mol and the complexity rating of the compound is 813. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(2-nitrophenyl)-2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S2/c28-19(24-16-10-4-5-11-17(16)27(30)31)13-32-23-25-21-20(15-9-6-12-18(15)33-21)22(29)26(23)14-7-2-1-3-8-14/h1-5,7-8,10-11H,6,9,12-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYHRQQMGYCWMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4[N+](=O)[O-])C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386586 | |
| Record name | BAS 01025882 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5748-14-1 | |
| Record name | BAS 01025882 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(2-nitrophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound belonging to the thienopyrimidine class. Its unique molecular structure suggests potential applications in medicinal chemistry, particularly as an anticancer agent and in other therapeutic areas.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 428.6 g/mol. The compound features a thieno[2,3-d]pyrimidine core fused with a cyclopentane ring and a sulfanylacetamide group. Its InChI key is crucial for identification in chemical databases.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to the inhibition of their activity, which may result in various biological effects including:
- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation and inducing apoptosis through mechanisms involving mitochondrial pathways and caspase activation .
- Anti-inflammatory Effects : Similar compounds in the thienopyrimidine class have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of thienopyrimidines possess significant antibacterial and antifungal activities .
Anticancer Studies
Recent investigations into the anticancer properties of related thienopyrimidine compounds have yielded promising results. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| SK228 | A549 | 0.25 | Apoptosis via FAK/Paxillin pathway disruption |
| Other Derivatives | Various | 0.49 - 48.0 | Cell cycle arrest and AMPK modulation |
These findings highlight the potential of this compound as a candidate for further development in cancer therapy .
Other Biological Activities
In addition to its anticancer properties, research has indicated that thienopyrimidine derivatives exhibit:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anti-inflammatory Effects : Demonstrated through various assays that measure cytokine production and cellular responses to inflammatory stimuli .
Case Studies
Several case studies have documented the synthesis and evaluation of thienopyrimidine derivatives for their biological activities:
- Study on Antitumor Effects : A study involving the synthesis of modified thienopyrimidines reported significant cytotoxicity against multiple cancer cell lines (e.g., HepG2) with varying IC50 values indicating their potential as effective anticancer agents .
- Evaluation of Anti-inflammatory Properties : Research exploring the anti-inflammatory effects of thienopyrimidine derivatives showed a reduction in pro-inflammatory cytokines in vitro and in vivo models .
Scientific Research Applications
Medicinal Chemistry Applications
The thienopyrimidine class is known for its biological activity, making this compound a candidate for pharmaceutical applications:
- Anticancer Activity : Research indicates that derivatives of thienopyrimidines exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The mechanism often involves the inhibition of kinases or other enzymes crucial for cancer cell proliferation .
- Antiviral Properties : Some studies have shown that compounds similar to N-(2-nitrophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can inhibit viral replication by targeting viral enzymes .
Material Science Applications
The compound's unique chemical structure also lends itself to applications in material science:
- Organic Photovoltaics : Research has explored the use of thienopyrimidine derivatives in organic solar cells due to their ability to absorb light and facilitate charge transfer .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step reactions where careful control of conditions is necessary to optimize yield and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to characterize the compound .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound inhibited the growth of certain cancer cell lines by disrupting cell cycle progression. The researchers identified specific molecular targets affected by the compound's action .
Case Study 2: Antiviral Efficacy
In another study focused on antiviral applications, researchers synthesized several analogs of this compound. They found that certain modifications enhanced its efficacy against viral infections in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
